1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

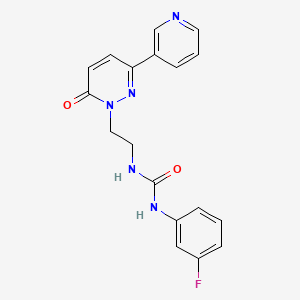

1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a structurally complex urea derivative featuring a 3-fluorophenyl group linked via a urea bridge to a pyridazine core substituted with a pyridin-3-yl moiety. The compound’s design integrates fluorinated aromatic and nitrogen-rich heterocyclic systems, which are commonly associated with enhanced binding affinity and metabolic stability in medicinal chemistry.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O2/c19-14-4-1-5-15(11-14)22-18(26)21-9-10-24-17(25)7-6-16(23-24)13-3-2-8-20-12-13/h1-8,11-12H,9-10H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOYBGQQEWSYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate halogenated pyridines and palladium catalysts.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine derivative of the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their pharmacological profiles, highlighting structural variations and their impact on biological activity:

Key Observations from Structural Comparisons:

Role of Fluorinated Aromatic Rings :

- The 3-fluorophenyl group is a common feature in analogs with diverse targets, suggesting its utility in enhancing lipophilicity and target engagement. For instance, ZINC08993868 () and compound 130 () retain this moiety but differ in secondary heterocycles, leading to distinct biological profiles.

Impact of Heterocyclic Systems :

- The pyridazine core in the target compound distinguishes it from quinazoline (ZINC08993868) or oxadiazole (compound 130) derivatives. Pyridazine rings are associated with conformational rigidity, which may influence binding kinetics in enzyme inhibition .

- Replacement of urea with thiourea (as in compound 7k, ) reduces antimycobacterial efficacy compared to urea derivatives, highlighting the importance of hydrogen-bonding capacity .

Simpler Urea Derivatives: The hydrochloride salt of 1-(2-aminoethyl)-3-(3-fluorophenyl)urea () lacks complex heterocycles, underscoring that the pyridazine-pyridinyl system in the target compound likely enhances target specificity or pharmacokinetic properties .

Biological Activity

The compound 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a fluorophenyl group, a pyridazinone moiety, and an ethyl urea linkage, which are critical for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in critical pathways such as cell proliferation and inflammation.

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which play a pivotal role in cancer cell signaling pathways. For instance, it has demonstrated significant inhibition against Aurora-A kinase (IC50 = 0.16 µM), which is crucial for cell cycle regulation and has been implicated in various cancers .

- COX Inhibition : Recent studies indicate that derivatives of similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. Compounds with similar scaffolds have shown IC50 values as low as 0.011 μM against COX-II, indicating a strong potential for anti-inflammatory applications .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Aurora-A Kinase Inhibition | Aurora-A Kinase | 0.16 | |

| COX-II Inhibition | COX-II | 0.011 | |

| Antitumor Activity | Various Cancer Cell Lines | 0.39 - 49.85 |

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to This compound .

- Antitumor Efficacy : A study by Li et al. reported that derivatives with similar backbones exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF-7 with IC50 values ranging from 0.39 µM to 0.46 µM, demonstrating their potential as anticancer agents .

- Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammation markers significantly compared to standard treatments like Celecoxib . For instance, a derivative demonstrated a 64% inhibition rate in inflammatory models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.